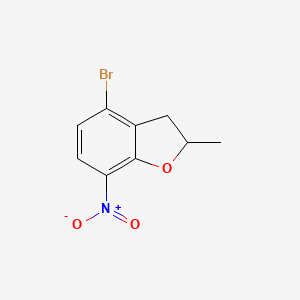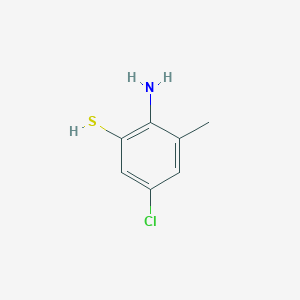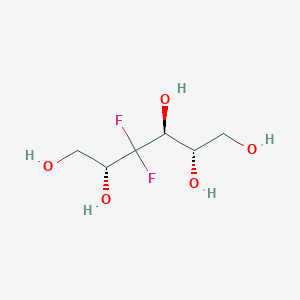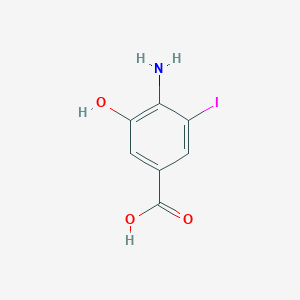
4-Amino-3-hydroxy-5-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-hydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and iodine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxy-5-iodobenzoic acid typically involves the iodination of 4-Amino-3-hydroxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in 4-Amino-3-hydroxy-5-iodobenzoic acid can undergo oxidation to form corresponding quinones.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of copper or palladium catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-3-hydroxy-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be detected using imaging techniques.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-hydroxy-5-iodobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The iodine atom can facilitate imaging studies by acting as a radiopaque agent, while the amino and hydroxy groups can form hydrogen bonds and other interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Lacks the iodine substituent, making it less suitable for imaging applications.
4-Amino-5-iodobenzoic acid:
3-Hydroxy-5-iodobenzoic acid: Lacks the amino group, altering its chemical properties and biological activity.
Uniqueness
4-Amino-3-hydroxy-5-iodobenzoic acid is unique due to the presence of all three functional groups (amino, hydroxy, and iodine) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C7H6INO3 |
|---|---|
Peso molecular |
279.03 g/mol |
Nombre IUPAC |
4-amino-3-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,9H2,(H,11,12) |
Clave InChI |
FMIAVIOSQNIBOP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)N)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


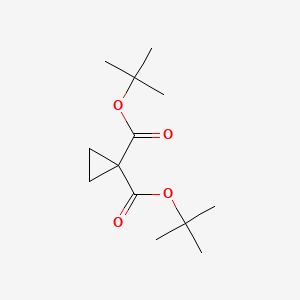
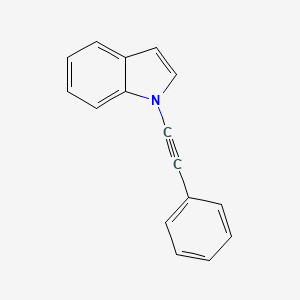
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
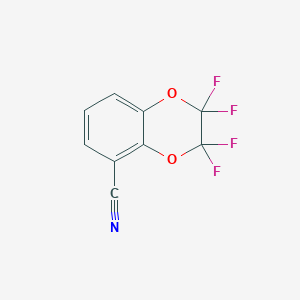
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

